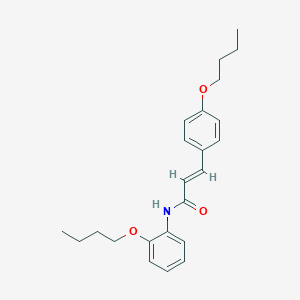

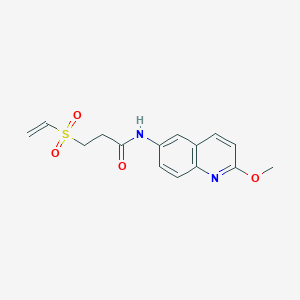

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide is a versatile chemical compound used in diverse scientific research due to its unique properties. It enables investigations in fields like materials science, nanotechnology, and medicinal research .

Molecular Structure Analysis

The molecular structure of (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide consists of two aromatic rings connected by a conjugated double bond. The butoxy groups contribute to its lipophilic nature, potentially influencing its biological activity.

Applications De Recherche Scientifique

Zika Virus Inhibition : A study by Riva et al. (2021) elucidated the role of a similar compound, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), as an inhibitor of Zika virus replication. The compound was identified through high-throughput screening and found to suppress RNA replication by preventing the formation of the virus's membranous replication compartment in the endoplasmic reticulum, indicating a novel mechanism of action for Zika virus antivirals (Riva et al., 2021).

Synthesis of Stereoregular Polyamides : Bou et al. (1994) discussed the synthesis of stereoregular polyamides derived from L-tartaric acid, employing a similar enamide structure. These polyamides, containing chiral carbons, exhibited high crystallinity and moderate optical activity, demonstrating their potential in material science applications (Bou, Iribarren, & Muñoz-Guerra, 1994).

Rhodium-Catalyzed Hydrogenation of Enamides : Donoghue, Helquist, and Wiest (2007) investigated the rhodium-catalyzed hydrogenation of enamides, including compounds structurally similar to (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide. This study provided insights into the reaction mechanisms and the influence of different ligands and substrates (Donoghue, Helquist, & Wiest, 2007).

Anticonvulsant Properties : Kombian, Edafiogho, and Ananthalakshmi (2005) researched the effects of enaminones on excitatory synaptic transmission in the rat brain. Their findings suggested that certain enaminones can enhance extracellular GABA levels, indicating potential therapeutic applications in treating seizures (Kombian, Edafiogho, & Ananthalakshmi, 2005).

Synthetic Applications : Trost, Cregg, and Quach (2017) reported a method for isomerizing N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides, demonstrating the synthetic versatility of enamides in organic chemistry (Trost, Cregg, & Quach, 2017).

Enaminones as Therapeutic Pharmacophores : Eddington et al. (2000) explored the therapeutic potential of enaminones, highlighting their anticonvulsant activity and novel brain transport mechanisms. This study expanded the understanding of enaminones' role in medicinal chemistry (Eddington et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-3-5-17-26-20-14-11-19(12-15-20)13-16-23(25)24-21-9-7-8-10-22(21)27-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3,(H,24,25)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKSBMOONYPQGE-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)

![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)

![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)

![[4-(But-2-en-1-yloxy)phenyl]boronic acid](/img/structure/B2737503.png)

![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)